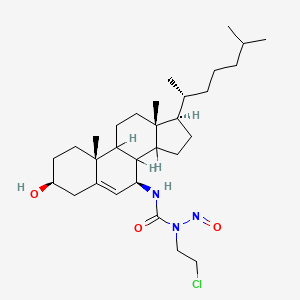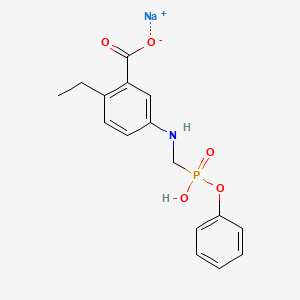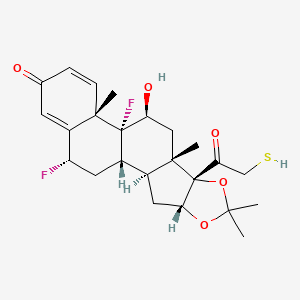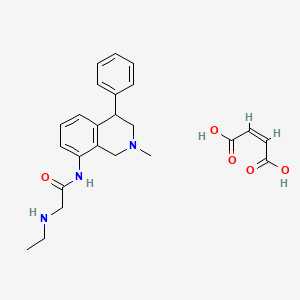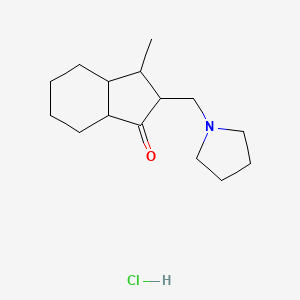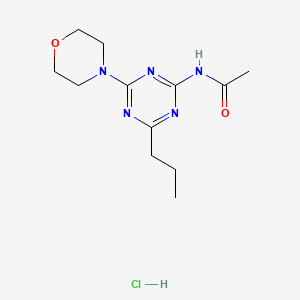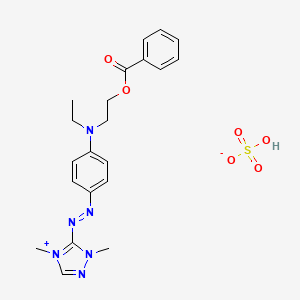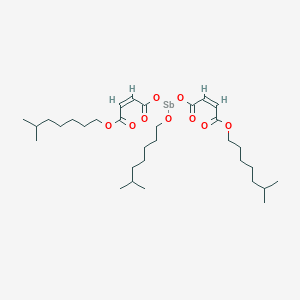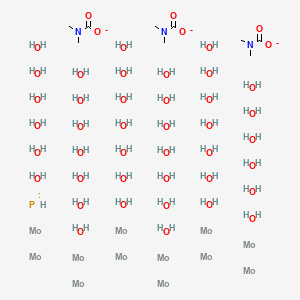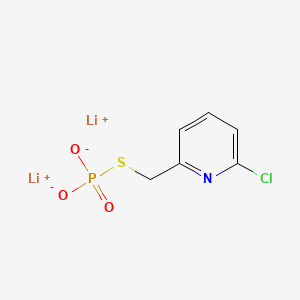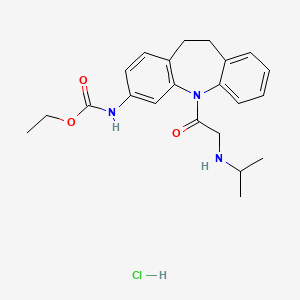
Carbamic acid, (10,11-dihydro-5-(((1-methylethyl)amino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, (10,11-dihydro-5-(((1-methylethyl)amino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester, monohydrochloride is a complex organic compound It is characterized by its unique structure, which includes a dibenzazepine core, an isopropylamino group, and an ethyl ester moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, (10,11-dihydro-5-(((1-methylethyl)amino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester, monohydrochloride typically involves multiple steps:
Formation of the Dibenzazepine Core: This can be achieved through a series of cyclization reactions starting from biphenyl derivatives.
Introduction of the Isopropylamino Group: This step involves the reaction of the dibenzazepine core with isopropylamine under controlled conditions.
Acetylation: The resulting compound is then acetylated using acetic anhydride.
Esterification: The final step involves the esterification of the acetylated product with ethanol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the dibenzazepine core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products
The major products of these reactions include N-oxides, alcohol derivatives, and substituted aromatic compounds.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It is used in assays to understand its binding affinity and specificity.
Medicine
Medically, the compound is investigated for its potential therapeutic effects. It may act as a precursor to drugs targeting neurological disorders due to its structural similarity to known pharmacologically active compounds.
Industry
In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism by which Carbamic acid, (10,11-dihydro-5-(((1-methylethyl)amino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester, monohydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The isopropylamino group may play a crucial role in binding to active sites, while the dibenzazepine core provides structural stability. The compound may modulate signaling pathways by inhibiting or activating specific enzymes.
相似化合物的比较
Similar Compounds
Carbamic acid derivatives: These include compounds with similar functional groups but different core structures.
Dibenzazepine derivatives: Compounds with variations in the substituents on the dibenzazepine core.
Ethyl ester derivatives: Compounds with different ester groups but similar overall structures.
Uniqueness
The uniqueness of Carbamic acid, (10,11-dihydro-5-(((1-methylethyl)amino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester, monohydrochloride lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
134068-37-4 |
|---|---|
分子式 |
C22H28ClN3O3 |
分子量 |
417.9 g/mol |
IUPAC 名称 |
ethyl N-[11-[2-(propan-2-ylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C22H27N3O3.ClH/c1-4-28-22(27)24-18-12-11-17-10-9-16-7-5-6-8-19(16)25(20(17)13-18)21(26)14-23-15(2)3;/h5-8,11-13,15,23H,4,9-10,14H2,1-3H3,(H,24,27);1H |
InChI 键 |
QZVBJOAMIIAUFO-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)CNC(C)C)C=C1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


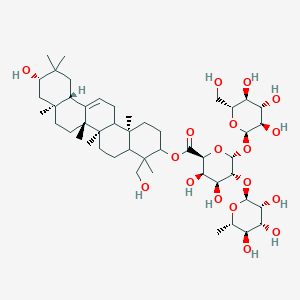
![[3-(3-phenoxypropylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12773070.png)
